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Abstract
Disialyllactose, a prominent human milk oligosaccharide (HMO), is emerging as a significant

modulator of the gut microbiota and intestinal health. Comprising two sialic acid residues

attached to lactose, this complex carbohydrate exhibits potent prebiotic properties, influencing

the composition and metabolic activity of the gut microbiome. This guide provides a

comprehensive technical overview of the effects of disialyllactose on the gut microbiota,

detailing its impact on bacterial populations, short-chain fatty acid (SCFA) production, gut

barrier integrity, and immune function. Detailed experimental methodologies and quantitative

data from key studies are presented to facilitate further research and development in this

promising field.

Introduction
The gut microbiota, a complex ecosystem of microorganisms residing in the gastrointestinal

tract, plays a pivotal role in human health and disease. Diet is a primary driver of microbial

composition and function. Human milk oligosaccharides (HMOs) are a diverse group of

complex carbohydrates that are the third most abundant solid component of human milk, after

lactose and lipids.[1] They are not digested by the infant and reach the colon intact, where they

selectively stimulate the growth of beneficial bacteria, acting as prebiotics.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1599941?utm_src=pdf-interest
https://www.benchchem.com/product/b1599941?utm_src=pdf-body
https://www.benchchem.com/product/b1599941?utm_src=pdf-body
https://www.researchgate.net/figure/Workflow-of-16S-rRNA-Gene-Sequencing-Preparation-and-Analysis_fig2_346416855
https://pmc.ncbi.nlm.nih.gov/articles/PMC8342074/
https://blog.microbiomeinsights.com/16s-rrna-sequencing-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disialyllactose exists in various isomeric forms, with 3'-sialyllactose (3'-SL) and 6'-sialyllactose

(6'-SL) being the most studied.[1] These molecules consist of a lactose core with two sialic acid

molecules attached. Research has demonstrated that disialyllactose can significantly alter the

gut microbial landscape, leading to a range of beneficial physiological effects. This guide will

delve into the technical details of these effects, providing the necessary information for

researchers and drug development professionals to understand and harness the potential of

disialyllactose.

Impact on Gut Microbiota Composition
Disialyllactose selectively promotes the growth of beneficial gut bacteria. While traditionally

considered bifidogenic, recent evidence suggests a more complex and potentially age-

dependent effect on the microbiota.

Promotion of Beneficial Bacteria
Studies have shown that both 3'-SL and 6'-SL can support the growth of beneficial bacteria,

including Bifidobacterium and Lactobacillus species.[4] In vitro studies have demonstrated that

Bifidobacterium longum can be promoted by both 3'-SL and 6'-SL.[4] However, some research

in adult gut models indicates a nonbifidogenic effect, with a more pronounced increase in other

beneficial genera.

Modulation of Bacterial Phyla and Genera
Dietary supplementation with sialyllactose has been shown to alter the abundance of major

bacterial phyla. In a study with mice, both 3'-SL and 6'-SL supplementation led to significant

changes in the colonic microbiota compared to a control diet.[4] Specifically, 3'-SL was

associated with an increase in Bacteroidetes and Verrucomicrobia, while both 3'-SL and 6'-SL

decreased the abundance of Firmicutes and Cyanobacteria.[4]

At the genus level, 3'-SL has been observed to increase the abundance of Akkermansia,

Bacteroides, and Coprococcus.[4] In an in vitro model of the adult human gut microbiome, both

3'-SL and 6'-SL promoted the growth of SCFA-producing bacteria such as

Phascolarctobacterium and Lachnospiraceae.
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Enhancement of Short-Chain Fatty Acid (SCFA)
Production
A key outcome of the fermentation of disialyllactose by the gut microbiota is the production of

SCFAs, which are crucial for gut health.

Increased Production of Butyrate, Propionate, and
Acetate
Supplementation with sialyllactose has been shown to increase the production of total SCFAs.

Specifically, 3'-SL appears to preferentially stimulate the production of butyrate, a primary

energy source for colonocytes, while 6'-SL has a more pronounced effect on increasing acetate

and propionate levels.[2][5] Butyrate plays a critical role in maintaining gut barrier function and

has anti-inflammatory properties.[6]

Improvement of Gut Barrier Function
Disialyllactose contributes to the integrity of the intestinal barrier, a critical defense against

pathogens and harmful substances.

Modulation of Tight Junction Proteins
A compromised gut barrier, often referred to as "leaky gut," is associated with various

inflammatory conditions. Disialyllactose has been shown to enhance gut barrier function.[3] In

vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have

demonstrated that culture supernatants from gut microbes supplemented with sialyllactose

improve barrier integrity.[5] This is achieved, in part, by modulating the expression and

localization of tight junction proteins like ZO-1 and occludin, which are essential for maintaining

the seal between intestinal epithelial cells.[7][8]

Immunomodulatory Effects
Disialyllactose can influence the host's immune system, both directly and indirectly through

the modulation of the gut microbiota and its metabolites.

Interaction with Immune Cells and Signaling Pathways
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Sialylated oligosaccharides can exert direct immunomodulatory effects.[6][9] Some studies

suggest that specific sialyllactose isomers can be recognized by immune cells, such as

dendritic cells, potentially through Toll-like receptor 4 (TLR4), leading to a modulation of

inflammatory responses.[10] This interaction can influence the production of cytokines, which

are key signaling molecules in the immune system.[10]

Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of

disialyllactose on gut microbiota and related parameters.

Table 1: Effects of 3'-Sialyllactose and 6'-Sialyllactose on Gut Microbiota Phyla in Mice

Bacterial Phylum
Control Diet
(Relative
Abundance %)

3'-SL Diet (Relative
Abundance %)

6'-SL Diet (Relative
Abundance %)

Bacteroidetes 25.4 ± 2.1 35.1 ± 3.0 28.9 ± 2.5

Firmicutes 63.2 ± 2.5 52.1 ± 3.2 55.4 ± 2.8

Verrucomicrobia 1.8 ± 0.5 4.5 ± 1.1 2.9 ± 0.8

Cyanobacteria 0.8 ± 0.2 0.3 ± 0.1 0.4 ± 0.1

Deferribacteres 1.2 ± 0.3 0.5 ± 0.1 0.6 ± 0.2

*Statistically

significant difference

compared to the

control diet (p < 0.05).

Data adapted from a

study on mice.[4]

Table 2: Effects of 3'-Sialyllactose and 6'-Sialyllactose on Short-Chain Fatty Acid Production in

an in vitro Adult Gut Model (SHIME®)
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Short-Chain Fatty
Acid

Control (mM) 3'-SL (mM) 6'-SL (mM)

Acetate 35.2 ± 2.1 45.8 ± 3.5 50.1 ± 4.2

Propionate 12.5 ± 1.5 18.9 ± 2.2 22.4 ± 2.8

Butyrate 8.9 ± 1.1 15.6 ± 1.9 12.3 ± 1.5

Statistically significant

difference compared

to the control. Data

adapted from a study

using the Simulator of

the Human Intestinal

Microbial Ecosystem

(SHIME®).

Detailed Experimental Protocols
In Vitro Fermentation of Disialyllactose
This protocol describes a general procedure for assessing the prebiotic potential of

disialyllactose using an in vitro batch fermentation model with human fecal microbiota.

Fecal Slurry Preparation: Collect fresh fecal samples from healthy adult donors who have not

taken antibiotics for at least three months. Homogenize the feces (1:10 w/v) in a sterile,

anaerobic phosphate-buffered saline (PBS) solution.

Basal Medium: Prepare a basal nutrient medium containing peptone, yeast extract, and

other essential nutrients for bacterial growth. Sterilize by autoclaving.

Fermentation Setup: In an anaerobic chamber, dispense the basal medium into fermentation

vessels. Add the disialyllactose substrate to the test vessels at a final concentration of 1%

(w/v). Include a negative control (no substrate) and a positive control (e.g.,

fructooligosaccharides).

Inoculation: Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1599941?utm_src=pdf-body
https://www.benchchem.com/product/b1599941?utm_src=pdf-body
https://www.benchchem.com/product/b1599941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the fermentation vessels at 37°C under anaerobic conditions for 24-48

hours.

Sampling: Collect samples at various time points (e.g., 0, 12, 24, 48 hours) for microbiota

and SCFA analysis.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing
This protocol outlines the key steps for analyzing the microbial composition of fermentation

samples.

DNA Extraction: Extract total bacterial DNA from the collected fermentation samples using a

commercially available DNA extraction kit according to the manufacturer's instructions.

PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using

universal primers.

Library Preparation: Prepare the amplicon library for sequencing using a library preparation

kit compatible with the sequencing platform (e.g., Illumina MiSeq).

Sequencing: Perform paired-end sequencing on the prepared library.

Bioinformatic Analysis: Process the raw sequencing data using a bioinformatics pipeline

such as QIIME2 or DADA2. This includes quality filtering, denoising, merging of paired-end

reads, chimera removal, and operational taxonomic unit (OTU) clustering or amplicon

sequence variant (ASV) generation. Assign taxonomy to the representative sequences using

a reference database like Greengenes or SILVA.

Quantification of Short-Chain Fatty Acids by Gas
Chromatography
This protocol details the measurement of SCFA concentrations in fermentation samples.

Sample Preparation: Centrifuge the fermentation samples to pellet the bacterial cells. Acidify

the supernatant with a strong acid (e.g., metaphosphoric acid) to protonate the SCFAs.
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Extraction: Extract the SCFAs from the acidified supernatant using an organic solvent such

as diethyl ether.

Derivatization (Optional but Recommended): Derivatize the extracted SCFAs to enhance

their volatility and detection by gas chromatography.

Gas Chromatography Analysis: Inject the prepared sample into a gas chromatograph

equipped with a flame ionization detector (GC-FID). Use a suitable capillary column for

SCFA separation.

Quantification: Identify and quantify the individual SCFAs by comparing their retention times

and peak areas to those of known standards.

Caco-2 Cell Model for Gut Barrier Function
This protocol describes the use of Caco-2 cells to assess the impact of disialyllactose
fermentation products on intestinal barrier integrity.

Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with fetal bovine serum (FBS) and antibiotics.

Seeding on Transwell Inserts: Seed the Caco-2 cells onto permeable Transwell inserts and

allow them to differentiate for 21 days to form a polarized monolayer with well-developed

tight junctions.

Treatment: Treat the apical side of the Caco-2 monolayers with the cell-free supernatants

from the in vitro fermentation experiments (see Protocol 7.1).

Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the

Caco-2 monolayer at various time points using a voltohmmeter. A decrease in TEER

indicates a disruption of the barrier integrity, while an increase or maintenance of TEER

suggests a protective effect.

Paracellular Permeability Assay: Add a fluorescent marker (e.g., FITC-dextran) to the apical

chamber and measure its appearance in the basolateral chamber over time. Increased

permeability to the marker indicates a compromised barrier.
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Tight Junction Protein Analysis: After treatment, lyse the cells and analyze the expression of

tight junction proteins (e.g., ZO-1, occludin, claudin-1) by Western blotting or

immunofluorescence microscopy.

Signaling Pathways and Experimental Workflows
Signaling Pathways
Disialyllactose can modulate host immune responses through various signaling pathways.

One key pathway is the Toll-like Receptor 4 (TLR4) signaling cascade, which is involved in

recognizing microbial components and initiating an inflammatory response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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